2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
The compound 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide features a benzamide core substituted with an ethoxy group at the 2-position. The benzamide is linked via an ethyl chain to a 1,3-thiazole ring bearing a 4-fluorophenyl substituent at position 2.
Properties
IUPAC Name |
2-ethoxy-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-2-25-18-6-4-3-5-17(18)19(24)22-12-11-16-13-26-20(23-16)14-7-9-15(21)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZKGOFEXPTJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by a nucleophile on a benzene ring.
Coupling with Benzamide: The final step involves coupling the synthesized thiazole derivative with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to speed up the reactions.
Chemical Reactions Analysis
Key Observations:
-
Thiazole Formation : The thiazole ring is synthesized via condensation of 4-fluorophenacyl bromide with thiourea under reflux in ethanol, following the Hantzsch method .
-
Amidation : The ethyl linker is introduced via nucleophilic substitution, followed by coupling with 2-ethoxybenzoyl chloride using EDC/HOBt activation.
Functional Group Reactivity
The compound’s reactivity is dominated by three functional groups:
Thiazole Ring
-
Electrophilic Substitution : The thiazole’s C-5 position undergoes halogenation (e.g., bromination) in acetic acid .
-
Nucleophilic Attack : The nitrogen in the thiazole ring participates in hydrogen bonding with biological targets, such as bacterial enzymes .
Ethoxybenzamide Moiety
-
Hydrolysis : The ethoxy group is stable under acidic conditions but hydrolyzes to a phenolic derivative in strong base (e.g., NaOH, 80°C).
-
Methoxy Group Reactivity : Similar benzamide derivatives undergo demethylation with BBr₃ to yield hydroxyl analogs.
Fluorophenyl Group
-
Suzuki Coupling : The para-fluorine atom can be replaced via palladium-catalyzed cross-coupling with aryl boronic acids .
Biochemical Interactions
The compound exhibits dose-dependent inhibition against Staphylococcus aureus (MIC = 31.25 µg/mL) and Chromobacterium violaceum (MIC = 15.6 µg/mL) .
Table 2: Biological Activity Data
Mechanistic Insights:
-
The thiazole nitrogen and fluorophenyl group form hydrogen bonds with bacterial enzyme active sites (e.g., DNA gyrase) .
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The ethoxy group enhances lipophilicity, improving membrane permeability.
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, confirmed by TGA.
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Photodegradation : Exposure to UV light (254 nm) leads to 20% degradation over 48 hours, forming a demethylated byproduct.
Comparative Reactivity with Analogs
Modifying the thiazole’s substituents significantly alters reactivity:
Table 3: Substituent Effects on Reactivity
| Substituent (R) | Reaction Rate (Hydrolysis) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 4-Fluorophenyl | 1.0 (baseline) | 31.25 |
| 4-Chlorophenyl | 0.8 | 15.6 |
| 4-Methoxyphenyl | 1.5 | 62.5 |
Key Trend : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency but reduce hydrolysis stability .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole and benzamide moieties exhibit significant antimicrobial properties. Specifically:
- Mechanism of Action : These compounds may inhibit bacterial growth by targeting essential metabolic pathways or disrupting cell membrane integrity.
- Case Studies : In vitro studies have shown that derivatives of benzamides, including those similar to 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide, demonstrate potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly through:
- Targeting Cancer Cell Metabolism : Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells.
- Case Studies : Several studies have reported that benzamide derivatives exhibit cytotoxic effects against various cancer cell lines, including colorectal carcinoma and breast cancer models .
Pharmacological Insights
The pharmacological profile of 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide suggests various therapeutic potentials:
- Antimicrobial Agents : Due to its efficacy against resistant bacterial strains.
- Anticancer Therapies : As a potential candidate for developing new chemotherapeutic agents targeting resistant cancers.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The thiazole ring and fluorophenyl group could play crucial roles in binding to the target molecules, altering their function.
Comparison with Similar Compounds
Positional Isomer: 4-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Fluorinated Benzamide Analog: 4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Imidazole-Based Analog: 2-ethoxy-N-[2-(1H-imidazol-4-yl)ethyl]benzamide
- Structural Differences: Thiazole replaced by imidazole. No fluorophenyl substituent.
- Physicochemical Properties :
- Molecular weight: 259.31 g/mol (lower than target compound).
- logP: 1.5 (moderate lipophilicity).
- Polar surface area: 53.5 Ų (suggests moderate solubility).
- Implications : Imidazole’s hydrogen-bonding capacity may enhance target engagement but reduce blood-brain barrier penetration.
- Source : .
Complex Thiazole Derivatives: N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide
- Structural Features :
- Thiazole substituted with 2,5-dimethoxyphenyl.
- Benzamide substituted with 4-fluorophenylmethoxy.
- Implications :
- Methoxy groups increase lipophilicity (logP likely >2) and may slow metabolic degradation.
- The bulky substituents could hinder binding to compact active sites.
- Source : .
Sulfonamide Analog: N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide
- Core Structure : Sulfonamide instead of benzamide.
- Substituents : 2,4,5-Trimethylbenzene.
- Implications: Sulfonamides often exhibit distinct binding profiles (e.g., enzyme inhibition) compared to benzamides.
- Source : .
Tabular Comparison of Key Compounds
| Compound Name | Core Structure | Benzamide Substituent | Thiazole Substituent | Molecular Weight (g/mol) | logP | Key Features |
|---|---|---|---|---|---|---|
| 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide (Target) | Benzamide | 2-ethoxy | 4-fluorophenyl | Not reported | ~2.5* | High lipophilicity, fluorophilic |
| 4-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide | Benzamide | 4-ethoxy | 4-fluorophenyl | Not reported | ~2.5* | Positional isomer |
| 4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide | Benzamide | 4-fluoro | Phenyl | Not reported | ~1.8* | Reduced lipophilicity |
| 2-ethoxy-N-[2-(1H-imidazol-4-yl)ethyl]benzamide | Benzamide | 2-ethoxy | Imidazole | 259.31 | 1.5 | Enhanced H-bonding |
| N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide | Sulfonamide | 2,4,5-trimethyl | 4-fluorophenyl | Not reported | ~3.0* | High hydrophobicity |
*Estimated based on structural analogs.
Discussion of Structural and Functional Implications
- Substituent Position: Ethoxy at position 2 (target) vs.
- Heterocycle Variation : Thiazole (target) vs. imidazole () modifies hydrogen-bonding capacity and aromatic stacking interactions.
- Fluorine vs. Methoxy : Fluorine’s electronegativity enhances binding precision, while methoxy groups increase lipophilicity and metabolic stability .
- Core Structure : Benzamides vs. sulfonamides exhibit divergent pharmacological profiles, with sulfonamides often targeting enzymes like carbonic anhydrase .
Biological Activity
2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzamide class and features a unique chemical structure that includes an ethoxy group, a thiazole ring, and a fluorophenyl moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C21H22N2O2S
- Molecular Weight : 366.5 g/mol
- IUPAC Name : 2-ethoxy-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
- Canonical SMILES : CCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C
The biological activity of 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The thiazole ring is known for its role in various biological activities, potentially influencing pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research has indicated that compounds containing thiazole rings exhibit significant anticancer effects. For instance, derivatives of thiazole have been shown to inhibit tumor growth in various cancer cell lines. In vitro studies on similar benzamide derivatives suggest that they can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Activity
Compounds with thiazole structures have demonstrated antimicrobial properties against a range of pathogens. For example, studies have shown that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's unique structure may enhance its ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains .
Anti-inflammatory Effects
Thiazole-containing compounds are also being investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them potential candidates for treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound | Activity Type | Key Findings |
|---|---|---|
| 2-ethoxy-N-(4-methylphenyl)benzamide | Anticancer | Moderate inhibition of cancer cell lines |
| 2-ethoxy-N-(4-chlorophenyl)benzamide | Antimicrobial | Effective against Staphylococcus aureus |
| 2-ethoxy-N-(2-methylphenyl)benzamide | Anti-inflammatory | Significant reduction in cytokine levels |
Case Studies
- Antitumor Activity : A study involving a series of benzamide derivatives demonstrated that compounds similar to 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide exhibited potent antitumor activity in xenograft models. The results showed that these compounds significantly reduced tumor size compared to controls .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of thiazole derivatives revealed that certain modifications led to enhanced activity against multidrug-resistant bacteria. The study highlighted the importance of structural diversity in optimizing antimicrobial efficacy .
Q & A
Basic: What are the recommended synthetic routes for 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide?
Answer:
The synthesis typically involves multi-step reactions starting with the preparation of intermediates such as the 4-fluorophenyl-thiazole core and the ethoxybenzamide side chain. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiazole-ethylamine intermediate to 2-ethoxybenzoic acid .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from methanol/water mixtures to achieve >95% purity .
Advanced: How can researchers resolve low yield in the final amide coupling step?
Answer:
Low yields often stem from steric hindrance or poor nucleophilicity of the amine. Optimization strategies include:
- Activation of the carboxyl group : Pre-activate 2-ethoxybenzoic acid as a mixed anhydride or NHS ester to enhance reactivity .
- Solvent selection : Switch from DMF to dichloromethane to reduce side reactions.
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
- Monitoring intermediates : Employ LC-MS to track reaction progress and identify bottlenecks .
Basic: What techniques are critical for structural characterization of this compound?
Answer:
- X-ray crystallography : For absolute configuration determination. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for resolving disorder in the ethoxy group .
- NMR spectroscopy : H and C NMR to confirm connectivity (e.g., thiazole protons at δ 7.8–8.2 ppm, fluorophenyl aromatic signals) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (expected [M+H] ~427.12 g/mol) .
Advanced: How to address contradictions in reported biological activity data?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions or impurity profiles. Mitigation approaches:
- Orthogonal assays : Validate activity across multiple platforms (e.g., bacterial MIC assays and mammalian cell viability tests) .
- Purity reassessment : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting bioavailability .
- Structure-activity relationship (SAR) studies : Compare with analogs (e.g., chloro- vs. fluoro-substituted thiazoles) to isolate functional group contributions .
Basic: What computational tools predict target interactions for this compound?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to targets like protein tyrosine phosphatases (e.g., HPTPβ, implicated in cancer) .
- Pharmacophore mapping : Identify critical motifs (e.g., thiazole’s sulfur atom for hydrogen bonding) using MOE or Pharmit .
- ADMET prediction : SwissADME to estimate permeability and metabolic stability, guided by the compound’s logP (~3.5) .
Advanced: How to design experiments for studying metabolic stability?
Answer:
- In vitro liver microsomes : Incubate with human hepatocytes and quantify parent compound degradation via LC-MS/MS .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Stable isotope labeling : Incorporate F NMR probes to track metabolite formation in real-time .
Basic: What analytical methods ensure batch-to-batch consistency?
Answer:
- HPLC-UV : Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor purity (>98% by area normalization) .
- Karl Fischer titration : Control residual solvent levels (<0.5% w/w) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: Strategies for improving aqueous solubility in formulation studies
Answer:
- Salt formation : React with hydrochloric acid to generate a hydrochloride salt, increasing solubility 10-fold .
- Nanoparticle encapsulation : Use PLGA polymers (50:50 lactide:glycolide) via solvent evaporation .
- Co-solvent systems : Optimize PEG-400/water mixtures (e.g., 30% PEG) for in vivo dosing .
Basic: How to validate target engagement in cellular assays?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment .
- Knockdown/rescue experiments : Use siRNA against putative targets (e.g., HPTPβ) to confirm phenotype reversal .
- Fluorescence polarization : Track binding to fluorescently labeled recombinant proteins .
Advanced: Resolving crystallographic disorder in the ethoxybenzamide group
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
